molecular formula C15H20O2S B14588047 1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one CAS No. 61295-46-3

1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one

Cat. No.: B14588047
CAS No.: 61295-46-3
M. Wt: 264.4 g/mol
InChI Key: JCYWRAXDWWQFEL-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[2.2.1]heptane core, which is substituted with a trimethyl group and a 2-methylfuran-3-ylsulfanyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the trimethyl group: This step typically involves alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the 2-methylfuran-3-ylsulfanyl group: This can be accomplished through nucleophilic substitution reactions, where a suitable furan derivative is reacted with a sulfur-containing nucleophile.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan-3-ylsulfanyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation. Its unique structure may offer advantages in terms of bioavailability and target specificity.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of specialty chemicals, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:

    Camphor: A well-known bicyclic ketone with a similar core structure but different functional groups. Camphor is widely used in medicinal and industrial applications.

    Borneol: Another bicyclic compound with a hydroxyl group instead of a ketone. Borneol is used in traditional medicine and as a fragrance ingredient.

    Isoborneol: An isomer of borneol with similar applications but different stereochemistry.

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and biological activity compared to these similar compounds.

Properties

CAS No.

61295-46-3

Molecular Formula

C15H20O2S

Molecular Weight

264.4 g/mol

IUPAC Name

1,7,7-trimethyl-3-(2-methylfuran-3-yl)sulfanylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C15H20O2S/c1-9-11(6-8-17-9)18-12-10-5-7-15(4,13(12)16)14(10,2)3/h6,8,10,12H,5,7H2,1-4H3

InChI Key

JCYWRAXDWWQFEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SC2C3CCC(C2=O)(C3(C)C)C

Origin of Product

United States

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